Chiral Auxiliary Performance in Fluorous-Tagged DIOZ Synthesis: Enantiomeric Purity >99% ee and Multigram-Scale Yield Exceeding 50%
In the synthesis of perfluoroalkane-tagged 5,5-diphenyl-2-oxazolidinone (DIOZ) chiral auxiliaries, N-(tert-butoxycarbonyl)-L-valine methyl ester serves as the starting material for a two-step one-pot protocol. The target compound enabled the preparation of both enantiomers of the novel perfluoroalkane-tagged DIOZ auxiliaries with high enantiomeric purity (>99% ee) and on multigram scales with overall yields exceeding 50% [1]. No direct comparative yield data with D-valine methyl ester or alternative protecting groups is provided in the primary source, but the protocol's reproducibility establishes this compound as the validated substrate for this industrially relevant chiral auxiliary preparation [1].
| Evidence Dimension | Enantiomeric purity and overall yield in chiral auxiliary synthesis |
|---|---|
| Target Compound Data | Enantiomeric purity >99% ee; overall yield >50% (multigram scale) |
| Comparator Or Baseline | Not directly compared in source; class-level inference: alternative chiral starting materials may yield lower enantiopurity or require additional purification steps |
| Quantified Difference | >99% ee achieved; yield exceeding 50% over two steps |
| Conditions | Two-step one-pot synthesis starting from commercially available N-(tert-butoxycarbonyl)-L-valine methyl ester; fluorous solid-phase extraction purification |
Why This Matters
Demonstrates the compound's reliability as a chiral pool starting material for producing high-value perfluoroalkane-tagged auxiliaries with validated stereochemical integrity and practical multigram scalability.
- [1] Vögtle MM, Beck DAS, Leutert T, Ossola F, La Vecchia L. Preparation of perfluoroalkane-tagged chiral auxiliaries and their application to stereoselective synthesis of a β2-amino acid building block. ARKIVOC. 2008;(15):210-224. View Source
